molecular formula C14H29I B096730 1-Iodotetradecane CAS No. 19218-94-1

1-Iodotetradecane

Cat. No. B096730
CAS RN: 19218-94-1
M. Wt: 324.28 g/mol
InChI Key: FHQCFGPKNSSISL-UHFFFAOYSA-N
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Description

1-Iodotetradecane, also known as Tetradecyl iodide, is an organoiodine compound . It is a polycyclic hydrocarbon used as a solvent and an intermediate in the production of polymers . It has been shown to inhibit the activity of protein phosphatases, which are enzymes that regulate DNA transcription .


Molecular Structure Analysis

The molecular formula of 1-Iodotetradecane is C14H29I . It consists of a chain of 14 carbon atoms with hydrogen atoms filling the remaining bonds, except for one bond on an end carbon atom which is occupied by an iodine atom .


Physical And Chemical Properties Analysis

1-Iodotetradecane has a molecular weight of 324.28 . Its physical properties include a calculated boiling point of 612.86 K, a melting point of 305.60 K, and a critical temperature of 795.72 K . It has a calculated density of 1.2±0.1 g/cm3 .

Scientific Research Applications

  • Synthesis and Biological Evaluation of Quinoxaline Derivatives for Melanoma-Targeting : This study involves the synthesis of quinoxaline carboxamide derivatives, using iodine-125 for radiolabeling, to target pigmented melanoma. These derivatives, including compounds like [125I]1a-g, show significant uptake in melanoma-bearing mice, suggesting potential applications in targeted cancer treatment (El Aissi et al., 2014).

  • Exceptional Iodine Capture in 2D Covalent Organic Frameworks : This research discusses the use of 1D channeled porous materials for capturing iodine, a radioactive emission from nuclear fission. The study suggests a new paradigm where pore volume determines uptake capacity, which could be relevant in designing materials for treating toxic vapors (Wang et al., 2018).

  • Metabolic Profiling and NMR Spectroscopy : This paper summarizes NMR spectroscopic applications in metabolic research. While not directly mentioning 1-Iodotetradecane, techniques like 1D NMR spectroscopy could potentially be used for analyzing compounds including 1-Iodotetradecane (Beckonert et al., 2007).

  • Iodine as a Reagent for the Prins-Cyclization : This study explores the use of iodine in coupling homoallylic alcohols with aldehydes to produce 4-iodotetrahydropyran derivatives. This research demonstrates the efficiency of iodine in such chemical reactions, which may be relevant for 1-Iodotetradecane related syntheses (Yadav et al., 2007).

  • Non-covalent Interactions between Iodo-perfluorocarbons and Hydrogen Bond Acceptors : This study quantitatively examines complexes formed between perfluorohexyl iodide and various hydrogen-bond acceptors, providing insights into non-covalent interactions, which could be pertinent in understanding and utilizing 1-Iodotetradecane's chemical behavior (Cabot & Hunter, 2009).

Safety And Hazards

1-Iodotetradecane may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

1-iodotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQCFGPKNSSISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066465
Record name 1-Iodotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodotetradecane

CAS RN

19218-94-1
Record name 1-Iodotetradecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19218-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecyl iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019218941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecane, 1-iodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Iodotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodotetradecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.972
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TETRADECYL IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6SQ6ZJS4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
T Takahashi, Y Kuzuba, F Kong… - Journal of the …, 2005 - ACS Publications
… 1-iodotetradecane was used for the reaction with 5a in situ prepared from 1a. When 1 equiv of 1-iodotetradecane … after hydrolysis, respectively, from 1-iodotetradecane. The formation of …
Number of citations: 57 pubs.acs.org
KR Kumar, S Rajanarayanan… - Indian Journal of Animal …, 2003 - agris.fao.org
… the identified compounds 2, 2-dimethylbutane is found invariably in all the three periods, cyanoacetic acid, found in early and late phases but absent in mid phase, 1-iodotetradecane, is …
Number of citations: 2 agris.fao.org
GWK Cavill, DV Clark, MEH Howden… - Journal of Insect …, 1970 - Elsevier
… The alcohol was converted into 1-iodotetradecane which, via the Grignard reaction with solid … iodide, also prepared from 1-iodotetradecane (cf. GREEN~ALD et al., 1963). The product, a …
Number of citations: 36 www.sciencedirect.com
JL Alterman, GA Kraus - Natural Product Communications, 2019 - journals.sagepub.com
… The reaction of the anion of (4) with 1-iodotetradecane followed by deprotection generated (2) in 61% yield as shown in Scheme 2. Iodotetradecane was prepared from the …
Number of citations: 4 journals.sagepub.com
J Simonet - ECS Meeting Abstracts, 2007 - iopscience.iop.org
… Figure 2 SEM images of palladiated samples of glassy carbon before and after reduction in the presence 1iodotetradecane (concentration: 8 10-3 M) in DMF containing both 0.1M …
Number of citations: 0 iopscience.iop.org
AA Khan, SH Chee, BL Stocker, MSM Timmer - 2012 - Wiley Online Library
… Hydrogenation of anti-6e then gave a product that exhibited spectroscopic data consistent with those obtained from the direct alkylation of 5 with 1-iodotetradecane (Table 1). This …
B Genorio, Z Peng, W Lu, BK Price Hoelscher… - Acs Nano, 2012 - ACS Publications
… The reaction suspension was then quenched by the addition of the 1-iodotetradecane (2.84 g, 2.44 mL, 8.75 mmol) using a syringe and left to stir at the room temperature for an …
Number of citations: 25 pubs.acs.org
D Pijper, E Bulten, J Šmisterová… - European Journal of …, 2003 - Wiley Online Library
… 1-Iodotetradecane (13.2 mmol) was added and the mixture was stirred overnight at 75 C. After evaporation of the solvents, the yellow mixture was suspended in n-hexane and the salts …
J Simonet - Electrochemistry communications, 2012 - Elsevier
… When the modified carbon is allowed to react with a bulky electrophile such a long chain RI (like 1-iodotetradecane) dissolved in DMF for a few minutes, the blocking of the surface may …
Number of citations: 20 www.sciencedirect.com
K Mori - Tetrahedron, 2008 - Elsevier
All of the following six components of the female sex pheromone of the German cockroach, Blattella germanica (L.) were synthesized: (3S,11S)-3,11-dimethyl-2-nonacosanone (1), its 29…
Number of citations: 37 www.sciencedirect.com

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